3-(Hydroxymethyl)benzamide
Overview
Description
3-(Hydroxymethyl)benzamide is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzamide, where a hydroxymethyl group is attached to the benzene ring at the third position. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
3-(Hydroxymethyl)benzamide (HMBA) is primarily used in the synthesis of C-terminally modified peptides . The compound acts as a linker in solid-phase peptide synthesis, attaching to the C-terminus of peptides . The nature of the C-terminal is important in medicinal chemistry, as it impacts peptide binding, affects stability, and provides selectivity in binding to enzymes .
Mode of Action
HMBA interacts with its targets through a process known as nucleophilic cleavage . This involves the breaking of the ester bond in solid-phase linked peptide esters of HMBA .
Biochemical Pathways
The biochemical pathways affected by HMBA primarily involve the synthesis of C-terminally modified peptides . The compound is used as a linker in solid-phase peptide synthesis, and its cleavage results in peptides with various C-terminal functionalities . These peptides can then participate in various biochemical reactions, depending on their specific structures and functionalities .
Pharmacokinetics
One of its metabolites, n,n-diethyl-3-hydroxymethylbenzamide (dhmb), can be quantified in urine using online solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (spe-hplc-ms/ms) . This suggests that HMBA and its metabolites are likely excreted in the urine, although further studies are needed to fully understand its ADME properties .
Result of Action
The primary result of HMBA’s action is the production of C-terminally modified peptides . These peptides can have various biological effects, depending on their specific structures and functionalities . For example, they can interact with enzymes, affect peptide binding, and influence the stability of other molecules .
Action Environment
The action of HMBA can be influenced by various environmental factors. For example, the efficiency of the nucleophilic cleavage process can be affected by the reaction conditions, such as the pH and temperature . Additionally, the stability of HMBA and its resulting peptides may be influenced by factors such as light, heat, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that benzamides, the class of compounds to which 3-(Hydroxymethyl)benzamide belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzamide compound and the biomolecule it interacts with .
Cellular Effects
Benzamides have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, affecting gene expression, and altering cellular metabolism . It is plausible that this compound could have similar effects, but specific studies would need to be conducted to confirm this.
Molecular Mechanism
Benzamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that benzamides can be quantified using techniques such as high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS) .
Metabolic Pathways
Benzamides are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Subcellular Localization
The subcellular localization of this compound is not currently known. The localization of a compound within a cell can have significant effects on its activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Hydroxymethyl)benzamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-cyanobenzaldehyde with formaldehyde and subsequent reduction to yield this compound. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: 3-(Carboxymethyl)benzamide
Reduction: 3-(Hydroxymethyl)benzylamine
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-(Hydroxymethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, lacking the hydroxymethyl group.
3-Methylbenzamide: Similar structure but with a methyl group instead of a hydroxymethyl group.
3-(Methoxymethyl)benzamide: Contains a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)benzamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and increased solubility in water, making it more versatile in various applications .
Properties
IUPAC Name |
3-(hydroxymethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4,10H,5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBCCQNBZLMGQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155337 | |
Record name | Benzamide, 3-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126926-34-9 | |
Record name | 3-(Hydroxymethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126926-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-(hydroxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 3-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxymethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of a 3-(Hydroxymethyl)benzamide moiety influence the interaction of the investigated compounds with chemokine receptors?
A1: The research article highlights several compounds featuring a this compound group linked to a central terpyridine ring system []. While the exact binding interactions are not detailed in this study, the presence of the this compound moiety likely contributes to binding affinity and specificity through a combination of factors. The amide group can participate in hydrogen bonding with amino acid residues in the receptor binding site, while the hydroxyl group offers an additional point of interaction, potentially through hydrogen bonding or van der Waals forces. The relative position and orientation of the this compound group, determined by its attachment to the terpyridine core, are also likely crucial for achieving optimal binding interactions. Further studies, including molecular modeling and structure-activity relationship investigations, would be needed to elucidate the specific binding interactions and their contributions to overall affinity.
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